3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide
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Overview
Description
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a chemical compound that has recently gained attention in scientific research due to its potential as a pharmacological tool.
Mechanism of Action
The mechanism of action of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves the inhibition of protein kinases, specifically cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). By inhibiting these kinases, the compound can disrupt various cellular processes, including cell cycle progression and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are being targeted. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glucose metabolism and cell signaling pathways.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide in lab experiments is its specificity for CDKs and GSK-3. This allows researchers to selectively target these kinases without affecting other cellular processes. However, the compound's relatively short half-life and potential for off-target effects are limitations that must be considered.
Future Directions
There are several potential future directions for research involving 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide. These include further investigation of its effects on specific cellular processes, identification of additional protein kinase targets, and development of more potent and selective analogs of the compound. Additionally, the potential for clinical applications of the compound in the treatment of various diseases should be explored.
Synthesis Methods
The synthesis of 3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves several steps, including the reaction of 4-phenylthiazol-2-amine with 3-chloro-4-fluorobenzene-1-sulfonyl chloride to form 3-(4-phenylthiazol-2-yl)sulfonyl-4-fluorobenzene. This intermediate is then reacted with morpholine to produce the final product.
Scientific Research Applications
3-(morpholinosulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has shown potential as a pharmacological tool in scientific research. It has been used to study the role of protein kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, it has been used to investigate the mechanisms of action of various drugs and to identify potential drug targets.
properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S2/c24-19(22-20-21-18(14-28-20)15-5-2-1-3-6-15)16-7-4-8-17(13-16)29(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBCMIWHZNNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.